molecular formula C10H14N4O2 B13443152 3-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid

3-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid

Cat. No.: B13443152
M. Wt: 222.24 g/mol
InChI Key: VTLDPXCRELNGJC-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with 4-methylpiperazine. One common method involves the use of thionyl chloride (SOCl2) to convert pyrazine-2-carboxylic acid into its corresponding acyl chloride, which then reacts with 4-methylpiperazine to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperazin-1-yl)pyrazine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    N-(4-Methylpiperazin-1-yl)pyrazine-2-carboxamide: Another derivative with an amide group.

    4-Methylpiperazin-1-yl)pyrazine-2-carboxylate: An ester derivative of the compound.

Uniqueness

3-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid is unique due to its specific combination of a pyrazine ring and a piperazine moiety, which imparts distinct biological activities. Its carboxylic acid group allows for further chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C10H14N4O2/c1-13-4-6-14(7-5-13)9-8(10(15)16)11-2-3-12-9/h2-3H,4-7H2,1H3,(H,15,16)

InChI Key

VTLDPXCRELNGJC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=CN=C2C(=O)O

Origin of Product

United States

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